molecular formula C27H33NO4S B11408441 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[4-(propan-2-yl)benzyl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[4-(propan-2-yl)benzyl]acetamide

Cat. No.: B11408441
M. Wt: 467.6 g/mol
InChI Key: IBYVAQQIHHXWDQ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[4-(propan-2-yl)benzyl]acetamide is a useful research compound. Its molecular formula is C27H33NO4S and its molecular weight is 467.6 g/mol. The purity is usually 95%.
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Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[4-(propan-2-yl)benzyl]acetamide is a synthetic compound with potential biological activity. This article explores its pharmacological properties, including antimicrobial, anticancer, and apoptotic effects, supported by relevant research findings and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H29NO5S
  • Molecular Weight : 419.5 g/mol
  • CAS Number : 874129-74-5

Antimicrobial Activity

Research indicates that derivatives of benzofuran, a structural component of the compound, exhibit significant antimicrobial properties. For instance, compounds with specific substitutions at the C-2 position of benzofuran have shown minimum inhibitory concentration (MIC) values ranging from 0.78 to 6.25 μg/mL against various bacterial strains . The presence of hydroxyl groups at strategic positions is crucial for this activity.

Anticancer Potential

Recent studies have highlighted the potential of benzofuran derivatives in cancer therapy. For example, compounds similar to this compound have been shown to induce apoptosis in leukemia cells by increasing reactive oxygen species (ROS) levels . The mechanism involves mitochondrial dysfunction leading to cytochrome c release and subsequent activation of caspases, which are critical in the apoptotic pathway .

Study on Apoptotic Induction

In a study involving K562 leukemia cells, two benzofuran derivatives were tested for their ability to induce apoptosis. The results demonstrated that exposure to these compounds increased caspase 3 and 7 activities significantly over time, indicating a strong pro-apoptotic effect . Specifically, one compound exhibited a 2.31-fold increase in caspase activity after 48 hours of exposure.

Antimicrobial Testing

A comparative analysis of various benzofuran derivatives showed that those with phenolic substitutions had enhanced antibacterial activity against resistant strains of bacteria. The study found that the structural modifications in the benzofuran scaffold significantly influenced the antibacterial potency .

Data Tables

Property Value
Molecular FormulaC22H29NO5S
Molecular Weight419.5 g/mol
CAS Number874129-74-5
Antimicrobial MIC Range0.78 - 6.25 μg/mL
Apoptosis InductionCaspase Activity Increase (up to 2.31-fold)

Scientific Research Applications

Anticancer Potential

Research has indicated that derivatives of benzofuran compounds exhibit promising anticancer properties. For instance, compounds structurally related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[4-(propan-2-yl)benzyl]acetamide have been tested against various cancer cell lines, including:

Cell Line IC50 (µM) Effect
Chronic Myelogenous Leukemia50Significant growth inhibition
Prostate Cancer30Moderate cytotoxicity
Colon Cancer45Effective in reducing cell viability
Human Kidney Cancer>100Low toxicity

The introduction of specific substituents in the benzofuran structure has been shown to enhance the cytotoxic potential against cancer cells while maintaining lower toxicity towards normal cells .

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Testing against various bacterial strains has shown moderate activity, particularly against Gram-positive bacteria. The minimal inhibitory concentrations (MICs) for some derivatives range from 16 to 64 µg/mL, indicating potential use as an antibacterial agent .

Metabolic Disorders

The compound's structural characteristics suggest it may interact with biological targets linked to metabolic disorders such as obesity and diabetes. Specifically, it has been noted for its potential as an inhibitor of diacylglycerol acyltransferase 2 (DGAT2), an enzyme involved in lipid metabolism . This inhibition could lead to novel therapeutic strategies for managing metabolic diseases.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step chemical reactions optimized for yield and purity. Techniques such as chromatography are commonly employed during purification stages to ensure the desired compound is obtained in high quality .

Properties

Molecular Formula

C27H33NO4S

Molecular Weight

467.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(5-propan-2-yl-1-benzofuran-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide

InChI

InChI=1S/C27H33NO4S/c1-18(2)21-7-5-20(6-8-21)15-28(24-11-12-33(30,31)17-24)27(29)14-23-16-32-26-10-9-22(19(3)4)13-25(23)26/h5-10,13,16,18-19,24H,11-12,14-15,17H2,1-4H3

InChI Key

IBYVAQQIHHXWDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)CC3=COC4=C3C=C(C=C4)C(C)C

Origin of Product

United States

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